6-Methanesulfonamidopyridine-3-carboxylic acid
Overview
Description
6-Methanesulfonamidopyridine-3-carboxylic acid is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and has a molecular weight of 255.26 g/mol. This compound has been studied extensively for its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonamidopyridine-3-carboxylic acid typically involves the sulfonation of pyridine derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing and sourcing of raw materials, followed by controlled reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonamidopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
6-Methanesulfonamidopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating bacterial infections due to its sulfonamide structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methanesulfonamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various metabolic pathways, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-pyridine-3-carboxylic acid: Belongs to the class of pyridinecarboxylic acids and has similar structural features.
Sulfonamides: A broad class of compounds that include various derivatives with similar sulfonamide groups.
Uniqueness
6-Methanesulfonamidopyridine-3-carboxylic acid is unique due to its specific combination of a sulfonamide group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(methanesulfonamido)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)9-6-3-2-5(4-8-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLLBFUFTPPKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960324-86-1 | |
Record name | 6-methanesulfonamidopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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